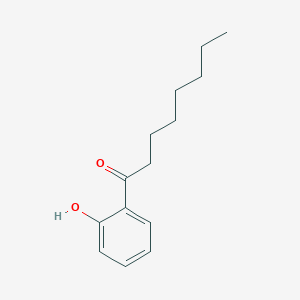

1-Octanone, 1-(2-hydroxyphenyl)-

Description

Contextualization within Aromatic Ketone Chemistry

Aromatic ketones are a class of organic compounds where a ketone's carbonyl group (C=O) is attached to at least one aromatic ring (aryl group). sigmaaldrich.com They can be simple, with two aryl groups, or mixed, with one aryl and one alkyl group, like 1-Octanone, 1-(2-hydroxyphenyl)-. ajchem-a.com The presence of the aromatic ring directly bonded to the carbonyl group is a defining feature that influences the molecule's reactivity. wikipedia.org

The subclass of o-hydroxyaryl ketones, to which 1-Octanone, 1-(2-hydroxyphenyl)- belongs, are particularly noteworthy. researchgate.net The proximity of the hydroxyl (-OH) group to the carbonyl group allows for intramolecular hydrogen bonding, which affects their physical and chemical properties, such as acidity, boiling point, and spectroscopic characteristics. These compounds are crucial synthons in organic synthesis due to the combined reactivity of the hydroxyl group, the carbonyl function, and the aromatic ring. researchgate.net

A cornerstone reaction for the synthesis of hydroxyaryl ketones is the Fries rearrangement. sigmaaldrich.comorganic-chemistry.org This reaction involves the conversion of a phenolic ester into a hydroxy aryl ketone, typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids. wikipedia.orgorganic-chemistry.org The reaction is selective for the ortho and para positions, and the product ratio can often be controlled by adjusting reaction conditions such as temperature; lower temperatures tend to favor the para-isomer, while higher temperatures favor the ortho-product. wikipedia.org Modern variations of this reaction utilize alternative catalysts or methods, such as photochemical and anionic rearrangements, to improve yields and address the challenges associated with traditional catalysts. wikipedia.orgorganic-chemistry.orgchemrxiv.org

Significance of the Hydroxyphenyl-Octanone Scaffold in Organic Synthesis

The hydroxyphenyl-octanone scaffold is a versatile platform for the synthesis of more complex molecules. The presence of multiple reactive sites—the phenolic hydroxyl, the ketone's carbonyl group, and the alpha-carbons of the alkyl chain—allows for a wide range of chemical transformations.

A primary application of this scaffold is its role as a precursor to other valuable compounds. For instance, o-hydroxyaryl ketones are extensively used as starting materials for the synthesis of various oxygen-containing heterocyclic compounds. researchgate.netresearchgate.net Through reactions like the Baker-Venkataraman rearrangement, they can be converted into 1,3-diketones, which are key intermediates for producing chromones, flavones, and related structures. researchgate.net These heterocyclic systems are prevalent in many biologically active natural products and pharmaceuticals.

Furthermore, the ketone functionality within the hydroxyphenyl-octanone structure can be targeted in reduction reactions. The Clemmensen reduction, for example, can be employed to reduce the carbonyl group, transforming hydroxyphenyl ketones into the corresponding normal alkylphenols. iucr.org This provides a reliable route to long-chain alkylphenols, which have their own set of applications in materials science and as chemical intermediates. The synthesis of 1-(2-Hydroxyphenyl)octan-1-one itself has been achieved through the reaction of phenol (B47542) with octanoyl chloride. iucr.org

Overview of Research Areas and Methodologies Pertaining to the Compound

Research pertaining to 1-Octanone, 1-(2-hydroxyphenyl)- and related compounds primarily focuses on their synthesis and subsequent use as synthetic intermediates. The main synthetic methodologies explored are the Friedel-Crafts acylation and the Fries rearrangement of phenolic esters. organic-chemistry.orgiucr.org For example, a documented synthesis of 1-(2-Hydroxyphenyl)octan-1-one involves the reaction between phenol and octanoyl chloride, followed by purification via steam distillation and recrystallization. iucr.org

The characterization of these molecules is fundamental to confirming their structure and purity. Standard analytical techniques are employed for this purpose. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. ajchem-a.comresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the key functional groups, particularly the hydroxyl (-OH) stretch and the carbonyl (C=O) stretch. ajchem-a.com

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides definitive information about the three-dimensional molecular structure and intermolecular interactions in the solid state. The crystal structure of 1-(2-Hydroxyphenyl)octan-1-one has been reported, revealing that the non-hydrogen atoms are coplanar and that molecules are linked into chains by intermolecular C—H⋯O hydrogen bonds. iucr.org

Crystallographic Data for 1-(2-Hydroxyphenyl)octan-1-one

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| Key Feature | Non-H atoms are coplanar | iucr.org |

| Intermolecular Bonding | C—H⋯O hydrogen bonds forming chains | iucr.org |

The primary research area for this compound is its application as a building block in organic synthesis, particularly for creating alkylphenols and complex heterocyclic systems like chromones. researchgate.netiucr.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

3226-27-5 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-(2-hydroxyphenyl)octan-1-one |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-10-13(15)12-9-7-8-11-14(12)16/h7-9,11,16H,2-6,10H2,1H3 |

InChI Key |

PGCCZWYHMDVUBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 1 Octanone, 1 2 Hydroxyphenyl

Redox Chemistry of the Ketone and Hydroxyl Functional Groups

The presence of both a ketone and a hydroxyl group allows for a variety of oxidation and reduction reactions, which can be targeted to either functional group depending on the reagents and conditions employed.

The primary oxidation reaction involving the ketone moiety of 1-(2-hydroxyphenyl)-1-octanone is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgsigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. nih.govorganic-chemistry.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org For an aryl alkyl ketone like 1-(2-hydroxyphenyl)-1-octanone, the aryl group has a higher migratory aptitude than the alkyl group. Consequently, the reaction product is the corresponding phenolic ester, 2-octanoyloxyphenol.

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation This table outlines the general order of migratory preference for various organic substituents.

| Migratory Group | Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl, Aryl | Medium |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

Data sourced from general principles of the Baeyer-Villiger oxidation. organic-chemistry.org

The carbonyl group of 1-(2-hydroxyphenyl)-1-octanone can be completely reduced to a methylene (B1212753) group (-CH₂-) to form 2-octylphenol. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method employs a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). wikipedia.orglibretexts.org The reaction is performed under strongly acidic conditions and is particularly effective for aryl alkyl ketones. annamalaiuniversity.ac.injuniperpublishers.com The substrate must be stable to hot, strong acid. wikipedia.org

Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by decomposition of the hydrazone at high temperatures in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). wikipedia.orgbyjus.com This method is suitable for substrates that are sensitive to acid but stable in strong base. organic-chemistry.org

Table 2: Comparison of Carbonyl Reduction Methods This interactive table compares the key features of the Clemmensen and Wolff-Kishner reductions.

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |

|---|---|---|

| Reagents | Zinc-mercury amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl) | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) |

| Conditions | Strongly acidic, reflux temperature | Strongly basic, high temperature (e.g., in diethylene glycol) |

| Mechanism | Complex, involves organozinc intermediates on the metal surface libretexts.org | Involves formation and decomposition of a hydrazone intermediate byjus.com |

| Substrate Suitability | Acid-stable compounds | Base-stable compounds |

Information compiled from multiple sources describing these classical reduction reactions. annamalaiuniversity.ac.inwikipedia.orgorganic-chemistry.orgyoutube.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The substitution pattern on the benzene (B151609) ring of 1-(2-hydroxyphenyl)-1-octanone is directed by the combined influence of the hydroxyl (-OH) and the octanoyl (-C(O)C₇H₁₅) groups.

Electrophilic Aromatic Substitution (EAS) : The hydroxyl group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring by resonance. researchgate.net The acyl group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. In a competition, the strongly activating -OH group controls the regiochemical outcome. researchgate.netuci.edu Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will occur primarily at the positions ortho and para to the hydroxyl group, which are positions 3 and 5. For example, nitration of the closely related 2'-hydroxyacetophenone (B8834) with nitric and sulfuric acid yields the 5-nitro and 3-nitro derivatives, with the 5-nitro product often being major due to less steric hindrance. researchgate.netgoogle.com A similar outcome would be expected for 1-(2-hydroxyphenyl)-1-octanone.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution This table summarizes the electronic effects and directing influence of the functional groups present in 1-(2-hydroxyphenyl)-1-octanone.

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|---|

| -OH (Hydroxyl) | Activating | Withdrawing | Donating (Strong) | Activating | ortho, para |

| -C(O)R (Acyl) | Deactivating | Withdrawing | Withdrawing | Deactivating | meta |

Based on established principles of electrophilic aromatic substitution. uci.edu

Nucleophilic Aromatic Substitution (SNAr) : This type of reaction is generally not feasible for 1-(2-hydroxyphenyl)-1-octanone. SNAr requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups (like nitro groups) on the aromatic ring to activate it towards nucleophilic attack. thermofisher.com The parent molecule possesses neither of these features.

Intramolecular Cyclization and Rearrangement Pathways

The ortho-hydroxyaryl ketone structure is a classic precursor for the synthesis of heterocyclic compounds, particularly flavones.

Intramolecular Cyclization to form Flavones : A common pathway involves the Claisen-Schmidt condensation of 1-(2-hydroxyphenyl)-1-octanone with an aromatic aldehyde in the presence of a base (e.g., KOH) to form a 2'-hydroxychalcone (B22705) intermediate. This intermediate can then undergo oxidative cyclization using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO/I₂) to yield a flavone (B191248) derivative. innovareacademics.inscite.ai An alternative route is the Baker-Venkataraman rearrangement. In this sequence, the phenolic hydroxyl group is first acylated (e.g., with benzoyl chloride). uta.edu The resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which upon treatment with acid, cyclizes to the flavone. uta.edumdpi.com

Fries Rearrangement : This reaction is essentially the synthetic route to 1-(2-hydroxyphenyl)-1-octanone from a phenolic ester. wikipedia.orgorganic-chemistry.org The rearrangement of phenyl octanoate (B1194180) with a Lewis acid catalyst (like AlCl₃) generates an acylium carbocation that then performs an electrophilic aromatic substitution on the ring. wikipedia.orgbyjus.com The reaction yields a mixture of the ortho product (1-(2-hydroxyphenyl)-1-octanone) and the para product (1-(4-hydroxyphenyl)-1-octanone). The ratio of these isomers can be controlled by reaction conditions; lower temperatures tend to favor the para isomer, while higher temperatures favor the ortho isomer. byjus.compw.live

Derivatization Reactions of the Phenolic and Carbonyl Moieties

Both the phenolic hydroxyl and the carbonyl group can be readily derivatized for identification purposes or to modify the molecule's properties.

Derivatization of the Phenolic Group : The acidic proton of the phenol (B47542) can be removed by a base to form a phenoxide, which is a potent nucleophile.

Williamson Ether Synthesis : The phenoxide can react with an alkyl halide, such as methyl iodide, to form the corresponding ether, 1-(2-methoxyphenyl)-1-octanone. chegg.com

Esterification : Reaction with an acyl chloride, like benzoyl chloride, in the presence of a base such as pyridine, yields the corresponding ester. uta.edu

Derivatization of the Carbonyl Group : The carbonyl carbon is electrophilic and undergoes addition reactions with nucleophiles, primarily from nitrogen compounds, to form stable crystalline derivatives.

Oxime Formation : Reaction with hydroxylamine (B1172632) (NH₂OH·HCl) yields 1-(2-hydroxyphenyl)-1-octanone oxime. nih.gov

Hydrazone Formation : The most common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts to form a brightly colored, solid 2,4-dinitrophenylhydrazone derivative.

Table 4: Common Derivatization Reactions for 1-Octanone, 1-(2-hydroxyphenyl)- This interactive table shows typical reagents used to derivatize the functional groups of the title compound and the resulting products.

| Functional Group | Reagent | Reagent Name | Product Class |

|---|---|---|---|

| Phenolic Hydroxyl | CH₃I / Base | Methyl Iodide | Ether |

| Phenolic Hydroxyl | Benzoyl Chloride / Pyridine | Benzoyl Chloride | Ester |

| Carbonyl (Ketone) | NH₂OH·HCl | Hydroxylamine Hydrochloride | Oxime |

| Carbonyl (Ketone) | C₆H₃(NO₂)₂NHNH₂ | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone |

Based on standard derivatization reactions for phenols and ketones.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Octanone, 1 2 Hydroxyphenyl

Infrared (IR) Spectroscopy for Vibrational Mode Identification

The IR spectrum of 1-Octanone, 1-(2-hydroxyphenyl)- reveals the presence of its key functional groups through their characteristic vibrational frequencies.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to intermolecular hydrogen bonding.

C-H Stretch (Aromatic): Absorptions for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorptions corresponding to the C-H stretching of the octyl chain will be present just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band characteristic of the ketone carbonyl group will be observed in the range of 1640-1680 cm⁻¹. The conjugation with the aromatic ring and the intramolecular hydrogen bonding with the ortho-hydroxyl group can shift this absorption to a lower frequency compared to a simple aliphatic ketone.

C=C Stretch (Aromatic): Medium to weak absorptions for the carbon-carbon double bond stretching within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 1-Octanone, 1-(2-hydroxyphenyl)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Carbonyl (C=O) Stretch | 1640 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization. For 1-Octanone, 1-(2-hydroxyphenyl)-, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 220.31 g/mol .

The fragmentation pattern is expected to be characteristic of an alkyl aryl ketone. Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the octyl chain, leading to the formation of a stable acylium ion containing the hydroxyphenyl group (m/z 121) and a heptyl radical. This is often a prominent peak.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene (hexene in this case) and the formation of a radical cation containing the hydroxyphenyl ketone moiety.

Loss of the Alkyl Chain: Fragmentation of the octyl chain can lead to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₄H₂₀O₂), confirming the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical method for the separation and identification of 1-Octanone, 1-(2-hydroxyphenyl)- within complex mixtures. rjptonline.org The gas chromatography component separates the compound from other volatile and semi-volatile substances based on its retention time, while the mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment. chemguide.co.uk The resulting mass spectrum is a unique fingerprint, characterized by the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

The molecular weight of 1-Octanone, 1-(2-hydroxyphenyl)- is 220.31 g/mol , which corresponds to the molecular ion peak [M]⁺ at m/z 220 in the mass spectrum. nih.gov The fragmentation pattern is highly predictable and provides significant structural information. Key fragmentation pathways for aromatic ketones include alpha-cleavage and McLafferty rearrangement. libretexts.orglibretexts.org

For 1-Octanone, 1-(2-hydroxyphenyl)-, the most significant fragmentation occurs via alpha-cleavage at the bond between the carbonyl carbon and the alkyl chain. This results in the loss of a heptyl radical (•C₇H₁₅) and the formation of a highly stable 2-hydroxybenzoyl cation. This fragment is responsible for a prominent peak at m/z 121 and is characteristic of 2-hydroxy-substituted acylbenzenes, as seen in the mass spectrum of its shorter-chain analog, 1-(2-hydroxyphenyl)ethanone. nih.gov

Another characteristic fragmentation is the McLafferty rearrangement, common in ketones with a sufficiently long alkyl chain containing accessible gamma-hydrogens. This process involves the intramolecular transfer of a hydrogen atom from the γ-carbon of the heptyl chain to the carbonyl oxygen, followed by cleavage of the β-carbon-carbon bond. This rearrangement results in the elimination of a neutral alkene molecule (in this case, propene, C₆H₁₂) and the formation of an enol radical cation at m/z 136.

The table below summarizes the major expected fragments in the electron ionization (EI) mass spectrum of 1-Octanone, 1-(2-hydroxyphenyl)-.

Table 1: Key GC-MS Fragmentation Data for 1-Octanone, 1-(2-hydroxyphenyl)-

| m/z | Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 220 | [C₁₄H₂₀O₂]⁺ | Molecular Ion [M]⁺ |

| 136 | [C₈H₈O₂]⁺• | McLafferty Rearrangement |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. msu.edu When a molecule like 1-Octanone, 1-(2-hydroxyphenyl)- absorbs light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed correspond to these electronic transitions.

The structure of 1-Octanone, 1-(2-hydroxyphenyl)- contains two key features that dictate its UV-Vis spectrum: the benzene (B151609) ring and the carbonyl group (C=O), which together form a conjugated system. The hydroxyl group (-OH) acts as an auxochrome, a group that modifies the absorption of the chromophore. amazonaws.com The primary electronic transitions observed for this type of molecule are π → π* and n → π*. bspublications.net

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and carbonyl group. These typically result in strong absorption bands at shorter wavelengths. researchgate.net

n → π Transitions:* These are lower-energy, lower-intensity transitions that involve promoting a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions appear as weaker absorption bands at longer wavelengths. bspublications.net

For 1-Octanone, 1-(2-hydroxyphenyl)-, two main absorption bands are expected. A strong absorption band, attributed to the π → π* transition of the conjugated aromatic system, is predicted to appear in the range of 250–260 nm. researchgate.net A second, weaker band, corresponding to the n → π* transition of the carbonyl group, is expected at a longer wavelength, likely in the 320–360 nm region. researchgate.net The presence of the ortho-hydroxyl group and potential intramolecular hydrogen bonding can cause a bathochromic (red) shift of these bands compared to unsubstituted ketones.

Table 2: Predicted UV-Vis Spectroscopic Data for 1-Octanone, 1-(2-hydroxyphenyl)- in a Non-polar Solvent

| Absorption Maximum (λₘₐₓ) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~255 nm | π → π* | Benzene ring conjugated with carbonyl group |

Other Advanced Analytical and Characterization Techniques

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For an organic molecule like 1-Octanone, 1-(2-hydroxyphenyl)-, obtaining a single crystal allows for the definitive determination of its solid-state conformation.

The crystal structure of 1-Octanone, 1-(2-hydroxyphenyl)- has been reported in the scientific literature. The study, published in Acta Crystallographica Section E: Structure Reports Online, confirms the molecular connectivity and provides detailed insight into the intramolecular and intermolecular interactions, such as the hydrogen bonding involving the hydroxyl group.

While the specific crystallographic data for 1-Octanone, 1-(2-hydroxyphenyl)- is cataloged, a detailed look at the data for a closely related analogue, 1-(4-hydroxyphenyl)pentan-1-one, illustrates the type of information obtained from such an analysis. researchgate.net In the crystal structure of this analogue, intermolecular O—H⋯O hydrogen bonds link the molecules together, forming chains that stabilize the crystal packing. researchgate.net The acyl chain and the benzene (B151609) ring are not coplanar. researchgate.net

Table 1: Representative Crystal Data for a Hydroxyphenyl Alkanone Analogue (Data for 1-(4-Hydroxyphenyl)pentan-1-one)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.990 (2) Å |

| b = 10.454 (2) Å | |

| c = 9.882 (2) Å | |

| β = 107.46 (3)° | |

| Volume | 984.5 (4) ų |

| Z (Molecules per unit cell) | 4 |

Source: Adapted from Luo et al., 2006. researchgate.net

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): For aromatic ketones like 1-Octanone, 1-(2-hydroxyphenyl)-, reverse-phase HPLC (RP-HPLC) is a highly effective analytical method. In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is determined by the presence of a single major peak at a characteristic retention time. The method can be adapted for preparative separation to isolate impurities.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. 1-Octanone, 1-(2-hydroxyphenyl)- can be analyzed by GC, where it is vaporized and passed through a capillary column. The retention time is a key identifier. For related compounds like 2'-hydroxyacetophenone (B8834), packed columns with stationary phases like OV-101 have been used. The retention characteristics are often standardized using Kovats' retention indices, which compare the compound's elution time to that of linear alkanes.

Table 2: Typical Chromatographic Techniques for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Typical Application |

|---|---|---|---|

| Reverse-Phase HPLC | C18 or other nonpolar phase (e.g., Newcrom R1) | Acetonitrile/Water mixture with an acid modifier (e.g., phosphoric or formic acid) | Purity assessment, impurity profiling, quantitative analysis. |

| Gas Chromatography | Non-polar or mid-polar capillary column (e.g., 5%-phenyl methylpolysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Analysis of volatile impurities, quantitative analysis in complex matrices. |

Hyphenated Analytical Techniques

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation of mixtures and structural identification of the components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone for the identification of unknown volatile compounds. As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a molecular fingerprint, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its characteristic fragment ions. For 1-Octanone, 1-(2-hydroxyphenyl)-, expected fragmentation would include cleavage of the alkyl chain and alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for less volatile or thermally fragile compounds. The HPLC methods described for 1-Octanone, 1-(2-hydroxyphenyl)- can be directly interfaced with a mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI). This allows for the confirmation of the molecular weight and the identification of impurities or degradants in a sample.

Table 3: Common Hyphenated Techniques for Structural Elucidation

| Technique | Information Provided | Relevance to 1-Octanone, 1-(2-hydroxyphenyl)- |

|---|---|---|

| GC-MS | Separation of volatile components with molecular weight and structural fragmentation data. | Confirms identity, identifies volatile impurities, provides a fragmentation pattern for structural confirmation. |

| LC-MS | Separation of components with molecular weight information. | Confirms molecular weight, identifies non-volatile impurities and degradation products. |

| LC-NMR | Separation of components with detailed NMR structural data for each. | Unambiguous structure elucidation of impurities without the need for isolation. |

Thermal Analysis Methods

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. nih.gov These methods are vital for determining the stability, melting point, and phase behavior of a material.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis can determine the thermal stability and decomposition temperature of 1-Octanone, 1-(2-hydroxyphenyl)-. A TGA thermogram would show a stable baseline until the temperature at which the compound begins to degrade or vaporize, indicated by a sharp loss in mass.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to detect thermal transitions such as melting, crystallization, and glass transitions. For 1-Octanone, 1-(2-hydroxyphenyl)-, a DSC analysis would show an endothermic peak corresponding to its melting point, and the area under this peak can be used to calculate the latent heat of fusion. Research on the related compound p-hydroxyacetophenone has shown that DSC can effectively measure these properties.

Table 4: Thermal Analysis Methods and Their Applications

| Technique | Property Measured | Information Obtained for 1-Octanone, 1-(2-hydroxyphenyl)- |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Decomposition temperature, thermal stability, presence of residual solvents. |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, heat of fusion, phase transitions, purity estimation. |

| Differential Thermal Analysis (DTA) | Temperature difference vs. Temperature | Similar to DSC; detects endothermic and exothermic transitions. |

Compound Reference Table

Theoretical and Computational Investigations of 1 Octanone, 1 2 Hydroxyphenyl

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.comunifap.br For compounds structurally similar to 1-Octanone, 1-(2-hydroxyphenyl)-, such as other chalcones and hydroxyphenyl derivatives, DFT methods have been successfully employed to understand their chemical behavior. mdpi.com

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govulster.ac.uk For a related compound, 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone), the HOMO-LUMO energy separation in an aqueous environment was calculated to be approximately 7.8 eV, indicating moderate chemical reactivity. nih.govulster.ac.uk Analysis of the frontier molecular orbitals for this compound revealed that the distribution of electron density suggests a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition to the benzene (B151609) ring. nih.govulster.ac.uk

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For a similar chalcone, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the MEP analysis indicated that the oxygen atoms and the π-system are electron-rich regions, making them susceptible to electrophilic attack. mdpi.com

Global Reactivity Descriptors: Quantum chemical parameters such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors are derived from the energies of the HOMO and LUMO. For 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, these parameters were calculated to assess its chemical behavior, with the results suggesting high chemical reactivity. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for a Structurally Similar Chalcone

| Parameter | Value |

|---|---|

| Hardness (η) | Lower than related compounds |

| Softness (S) | Higher than related compounds |

| Electronegativity (χ) | High |

| Electrophilicity Index (ω) | High |

| Nucleophilicity Index | 2.95 eV (moderate nucleophile) |

Data sourced from a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. mdpi.com

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. unifap.brupc.edu Conformational analysis, a key aspect of molecular modeling, aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. upc.edubigchem.eu

The conformational landscape of a molecule is crucial as the lowest energy conformer is not always the most populated or the biologically active one. upc.edu For flexible molecules like 1-Octanone, 1-(2-hydroxyphenyl)-, which possesses a rotatable octanoyl chain and a phenyl group, a thorough conformational search is necessary to identify all significant low-energy structures. upc.edu

In a study of the related raspberry ketone, a conformational search revealed three low-energy conformers. ulster.ac.ukacs.org The most stable conformer was found to be asymmetrical, with the phenyl ring inclined at an angle of 75.9° relative to the butan-2-one substituent. ulster.ac.uk This theoretical finding was in good agreement with experimental data from crystal structures. ulster.ac.uk Such analyses for 1-Octanone, 1-(2-hydroxyphenyl)- would involve systematically rotating the single bonds to map out the potential energy surface and identify the energy minima corresponding to stable conformers. Molecular mechanics calculations are often used for an initial broad search, followed by more accurate quantum mechanical methods for refining the geometries and energies of the most promising conformers. nih.gov

Reaction Pathway and Transition State Calculations

Understanding the mechanism of a chemical reaction requires identifying the reaction pathway, which includes the reactants, products, any intermediates, and the transition states that connect them. arxiv.org Computational methods are essential for locating transition state structures and calculating their energies, which determine the activation barrier of a reaction. core.ac.ukyoutube.com

Various computational strategies exist to explore reaction pathways. arxiv.org One-sided methods can locate a transition state close to an initial guess, and subsequent geometry optimizations can identify the connected reactants and products. core.ac.uk More sophisticated methods, like the nudged elastic band (NEB) method, can determine the minimum energy path between a known reactant and product. youtube.com

For complex reactions, automated reaction path exploration techniques can be employed. arxiv.org These methods can uncover unexpected pathways and intermediates that might be missed in manual explorations. arxiv.org The intrinsic reaction coordinate (IRC) method is then used to confirm that a calculated transition state indeed connects the desired reactant and product on the potential energy surface. nih.gov For accurate kinetics, variational transition-state theory with corrections for quantum mechanical tunneling can be applied, which is particularly important at lower temperatures. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netunibo.it

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies at the optimized geometry of a molecule, it is possible to generate a theoretical vibrational spectrum. researchgate.net These calculated frequencies are often scaled to better match experimental data. Comparing the computed spectrum with the experimental one aids in the assignment of vibrational modes to specific molecular motions. For N-(4-hydroxyphenyl)picolinamide, DFT calculations were used to compute the vibrational frequencies, which showed good agreement with the experimental FT-IR and Raman spectra after scaling. researchgate.net

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts and coupling constants can provide valuable insights into the molecular structure. researchgate.net The accuracy of these predictions depends on the level of theory and basis set used. For N-(4-hydroxyphenyl)picolinamide, the calculated NMR spectra were compared with experimental data to confirm the molecular structure. researchgate.net

Machine learning models are also emerging as powerful tools for the high-throughput prediction of spectroscopic properties with minimal computational cost, trained on large databases of molecular structures and their calculated spectra. nih.gov

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C-N stretch | 1535 | - |

| C-N stretch | 1432 | - |

| - | 1146 | - |

| - | 1609 | 1609 |

Data for N-(4-hydroxyphenyl)picolinamide. researchgate.net

Structure-Property Relationship (SPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netresearchgate.net These models are widely used in drug discovery and materials science to predict properties like lipophilicity (logP), solubility, and boiling point, thereby reducing the need for extensive experimental work. nih.govresearchgate.net

The development of a QSPR model involves several steps: creating a dataset of molecules with known properties, calculating a set of molecular descriptors that encode structural information, building a mathematical model that links the descriptors to the property, and validating the model's predictive power. researchgate.net

For compounds like 1-Octanone, 1-(2-hydroxyphenyl)-, QSPR studies could be used to predict its lipophilicity, which is a key factor in its potential biological activity and environmental fate. researchgate.net For instance, in a study of raspberry ketone, computational methods were used to calculate its pKa and logD (a measure of lipophilicity at a specific pH), yielding values of 9.95 and 1.84, respectively, which were consistent with chemometric predictions. nih.govulster.ac.ukacs.org The aqueous solubility was also estimated computationally and found to be in agreement with available literature data. nih.govulster.ac.ukacs.org

Table 3: Computationally Predicted Physicochemical Properties for a Structurally Similar Compound

| Property | Calculated Value |

|---|---|

| Enthalpy of Formation (ΔfH°) | -299.4 ± 0.17 kJ·mol⁻¹ |

| pKa | 9.95 |

| logD (pH 7.4) | 1.84 |

| Aqueous Solubility | ~2.5 mg·mL⁻¹ |

| Formal Electrode Potential (vs SHE, pH 7.4) | 1.29 V |

Data for 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone). nih.govulster.ac.ukacs.org

Applications of 1 Octanone, 1 2 Hydroxyphenyl in Materials Science

Development of Polymer and Coating Materials

In the realm of polymer and coating materials, 1-Octanone, 1-(2-hydroxyphenyl)- and its analogs are primarily utilized as photoinitiators for UV-curable coatings. These coatings offer significant environmental and economic advantages over traditional solvent-based systems due to the absence of volatile organic compounds (VOCs) and rapid curing times. bomar-chem.com

Photoinitiation Mechanism: 1-Octanone, 1-(2-hydroxyphenyl)- is classified as a Norrish Type I photoinitiator. bomar-chem.comuvabsorber.comresearchgate.net Upon absorption of UV radiation, the molecule undergoes α-cleavage, a homolytic bond scission between the carbonyl group and the adjacent carbon atom. polymerinnovationblog.com This process generates two distinct free radicals: a benzoyl radical and an octanoyl radical. Both of these radical species can initiate the polymerization of acrylate (B77674) or methacrylate (B99206) monomers present in the coating formulation, leading to the rapid formation of a cross-linked polymer network. The general mechanism for Norrish Type I photoinitiators is depicted below:

Step 1: Excitation R-C(=O)-R' + hν → [R-C(=O)-R']* (Excited State)

Step 2: α-Cleavage [R-C(=O)-R']* → R-C(=O)• + R'• (Free Radicals)

Step 3: Initiation R-C(=O)• + M → R-C(=O)-M• R'• + M → R'-M• (where M is a monomer)

The efficiency of photoinitiation is dependent on factors such as the UV absorption characteristics of the photoinitiator and the quantum yield of radical formation. Hydroxyphenyl ketones typically exhibit strong absorption in the UV-A range (300-350 nm). polymerinnovationblog.com The UV absorption spectrum of a related compound, p-hydroxyacetophenone, shows a significant shift in the presence of different pH levels, which can be a factor in certain formulations. researchgate.netomicsonline.orgresearchgate.net

Performance in Coatings: The incorporation of 2-hydroxyacetophenone (B1195853) derivatives as photoinitiators has a direct impact on the final properties of the cured coating. Studies on analogous compounds provide insights into the expected performance of 1-Octanone, 1-(2-hydroxyphenyl)-.

Curing Speed and Hardness: The concentration of the photoinitiator influences the polymerization rate and the crosslink density of the resulting polymer. Higher photoinitiator concentrations generally lead to faster curing times but can sometimes result in lower final hardness due to the formation of shorter polymer chains. mdpi.comnih.gov The combination of different photoinitiators can be used to optimize both curing speed and mechanical properties. nih.gov

Adhesion: Good adhesion of the coating to the substrate is crucial for its performance. While the primary role of 1-Octanone, 1-(2-hydroxyphenyl)- is photoinitiation, its chemical structure can also influence adhesion. The hydroxyl group can form hydrogen bonds with certain substrates, potentially improving adhesion. researchgate.netgoogle.com

Yellowing: A common issue with UV-cured coatings is yellowing, which can be caused by the degradation products of the photoinitiator. eastomat.combomar-chem.com Aromatic ketones can contribute to yellowing upon exposure to heat or further UV radiation. eastomat.combomar-chem.comuvebtech.comresearchgate.net The selection of photoinitiators with "clean-fragmenting" properties is crucial for applications requiring long-term color stability. eastomat.com The long alkyl chain in 1-Octanone, 1-(2-hydroxyphenyl)- might slightly mitigate this effect by increasing its compatibility with the polymer matrix and reducing the mobility of degradation products.

Dual-Cure Systems: The hydroxyl group in 1-Octanone, 1-(2-hydroxyphenyl)- also opens up the possibility of its use in dual-cure systems. allnex.commdpi.comgoogle.com These systems combine UV curing with a secondary curing mechanism, such as thermal curing. The hydroxyl group can react with other functional groups, like isocyanates or epoxides, in a thermal curing step, which can be beneficial for curing areas not accessible to UV light (shadow cure) and for enhancing the final properties of the coating. allnex.com

Below is a hypothetical data table illustrating the potential effect of 1-Octanone, 1-(2-hydroxyphenyl)- concentration on the properties of a UV-cured acrylate coating, based on trends observed for similar 2-hydroxyacetophenone photoinitiators.

| Photoinitiator Concentration (wt%) | Curing Time (s) | Pencil Hardness | Adhesion (Cross-hatch) | Yellowing Index (YI) |

| 1 | 15 | H | 5B | 2.5 |

| 3 | 8 | 2H | 5B | 3.8 |

| 5 | 5 | 2H | 4B | 5.2 |

| This data is illustrative and based on typical performance of analogous compounds. Actual values would depend on the specific formulation and curing conditions. |

Contributions to Advanced Lithographic Materials

The fabrication of micro- and nanostructures for the semiconductor industry relies heavily on lithographic techniques, where photoresists play a critical role. Photoresists are light-sensitive materials that change their solubility upon exposure to radiation, allowing for the transfer of a pattern onto a substrate.

While specific research on 1-Octanone, 1-(2-hydroxyphenyl)- in lithography is limited, its structural features suggest potential as a component in photoresist formulations, particularly as a photoactive compound (PAC) or as a monomer in the resist polymer. The 2-hydroxyphenyl ketone moiety can undergo photochemical reactions that alter the solubility of the surrounding polymer matrix.

Role as a Photoactive Compound: In positive-tone photoresists, the PAC typically inhibits the dissolution of the polymer resin in the developer solution. Upon exposure to light, the PAC undergoes a chemical transformation that reduces its dissolution-inhibiting effect, making the exposed regions soluble. While diazoquinones are common PACs, other photoactive molecules are continuously being explored. The photochemical reactivity of the 2-hydroxyphenyl ketone group could potentially be harnessed for such applications.

Integration into Resist Polymers: An alternative approach is to incorporate photoactive units directly into the polymer backbone or as pendant groups. Copolymerizing a monomer derivative of 1-Octanone, 1-(2-hydroxyphenyl)- (for example, by functionalizing the hydroxyl group with a polymerizable moiety like a methacrylate) could lead to the development of novel photoresist polymers. The long octyl chain could also influence the dissolution properties and etch resistance of the resist.

The following table outlines the potential roles and expected properties of 1-Octanone, 1-(2-hydroxyphenyl)- derivatives in advanced lithographic materials.

| Application Area | Potential Role | Expected Contribution |

| Positive Photoresists | Photoactive Compound (PAC) | Modulation of dissolution rate upon UV exposure. |

| Chemically Amplified Resists | Monomer in Resist Polymer | Introduction of photo-cleavable or polarity-changing groups. |

| Etch Resistance | Additive or Comonomer | The long alkyl chain may enhance plasma etch resistance. |

| This table represents potential applications based on the chemical structure of the compound and trends in photoresist material development. |

Integration in Functional Composites and Systems

Functional composites are materials where a matrix is combined with one or more filler materials to achieve properties that are not attainable by the individual components alone. 1-Octanone, 1-(2-hydroxyphenyl)- can be integrated into such systems to impart specific functionalities.

As a Compatibilizer: The amphiphilic nature of 1-Octanone, 1-(2-hydroxyphenyl)-, with its polar head (hydroxyphenyl ketone) and non-polar tail (octyl chain), suggests its potential use as a compatibilizer in polymer blends or composites containing dissimilar materials. It could reside at the interface between two phases, reducing interfacial tension and improving adhesion between the matrix and the filler.

In Photo-Responsive Composites: By incorporating 1-Octanone, 1-(2-hydroxyphenyl)- into a composite material, it is possible to create a system that responds to UV light. For example, its photo-cleavage could trigger a change in the mechanical properties or the release of an encapsulated agent within the composite.

A hypothetical example of the effect of 1-Octanone, 1-(2-hydroxyphenyl)- as a compatibilizer on the mechanical properties of a polymer blend is presented below.

| Compatibilizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |

| 0 | 35 | 15 | 2.5 |

| 1 | 42 | 20 | 3.8 |

| 3 | 48 | 25 | 4.5 |

| 5 | 45 | 22 | 4.2 |

| This data is illustrative and based on the expected behavior of an amphiphilic compatibilizer in a polymer blend. |

Interfacial and Surface Chemistry in Material Applications

The surface properties of materials are critical for a wide range of applications, from biocompatibility to adhesion and wetting. The amphiphilic structure of 1-Octanone, 1-(2-hydroxyphenyl)- makes it a candidate for modifying the interfacial and surface chemistry of various materials.

Surface Modification: When applied to a surface, 1-Octanone, 1-(2-hydroxyphenyl)- can self-assemble, with the polar hydroxyphenyl ketone group interacting with a polar substrate and the non-polar octyl chain orienting away from the surface. This can significantly alter the surface energy, leading to changes in wettability (hydrophobicity/hydrophilicity) and adhesion.

Surfactant Properties: In solution, molecules like 1-Octanone, 1-(2-hydroxyphenyl)- can act as surfactants, reducing the surface tension of liquids and stabilizing emulsions or dispersions. This property is valuable in the formulation of coatings, inks, and other colloidal systems.

Adsorption Characteristics: The adsorption of 1-Octanone, 1-(2-hydroxyphenyl)- onto a material's surface is governed by the interactions between the molecule and the substrate. The strength and nature of this adsorption will determine the durability of the surface modification. The hydroxyl group can participate in hydrogen bonding or even form covalent bonds with suitably functionalized surfaces.

The table below summarizes the potential effects of 1-Octanone, 1-(2-hydroxyphenyl)- on interfacial and surface properties.

| Property | Effect of 1-Octanone, 1-(2-hydroxyphenyl)- | Mechanism |

| Surface Tension | Reduction | Adsorption at the liquid-air interface with the non-polar tail oriented towards the air. |

| Wettability | Can increase or decrease depending on the substrate | Formation of a surface layer with altered polarity. |

| Adhesion | Potential for improvement | Interfacial interactions, including hydrogen bonding from the hydroxyl group. |

| Emulsion Stability | Can act as a stabilizer | Reduction of interfacial tension between immiscible liquids. |

| This table outlines the expected behavior based on the principles of surface and colloid science. |

Environmental Chemistry Research on 1 Octanone, 1 2 Hydroxyphenyl

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical compound are governed by a combination of its physicochemical properties and its interactions with the surrounding environmental compartments. For 1-Octanone, 1-(2-hydroxyphenyl)-, its journey and persistence in the environment are dictated by degradation processes and its distribution in soil, water, and air.

Degradation Kinetics and Pathways

The degradation of 1-Octanone, 1-(2-hydroxyphenyl)- in the environment is expected to occur through both biotic and abiotic pathways. While specific studies on this compound are limited, the degradation of structurally similar compounds, such as other acetophenones and phenolic compounds, provides valuable insights into its likely transformation processes.

Biotic Degradation: Microbial degradation is anticipated to be a significant pathway for the breakdown of 1-Octanone, 1-(2-hydroxyphenyl)-. nih.gov Microorganisms, particularly bacteria and fungi, possess diverse enzymatic systems capable of metabolizing aromatic compounds. The degradation of similar compounds often initiates with the hydroxylation of the aromatic ring or the oxidation of the alkyl side chain. For instance, the degradation of 4-chloroacetophenone by a mixed microbial culture was shown to proceed through the formation of 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol, indicating an initial oxidation of the acetyl group. nih.gov A similar initial hydroxylation of the octanone side chain or further hydroxylation of the phenyl ring could be a potential starting point for the microbial degradation of 1-Octanone, 1-(2-hydroxyphenyl)-. The complete mineralization to carbon dioxide and water is the ultimate fate of many organic pollutants under aerobic conditions. nih.gov

Abiotic Degradation: Abiotic degradation processes, such as photolysis and hydrolysis, may also contribute to the transformation of 1-Octanone, 1-(2-hydroxyphenyl)- in the environment. The presence of a chromophore (the substituted benzene (B151609) ring) suggests that the compound may absorb sunlight, leading to photodegradation in surface waters and the atmosphere. The hydroxyl group on the phenyl ring can also influence the electronic properties of the molecule, potentially affecting its photoreactivity. Hydrolysis, the reaction with water, is generally not considered a major degradation pathway for acetophenones under typical environmental pH conditions. However, under extreme pH conditions, hydrolysis of the ketone group could occur. env.go.jp

Degradation Kinetics: The rate of degradation, or degradation kinetics, is crucial for assessing the persistence of a compound in the environment. Due to the lack of specific experimental data for 1-Octanone, 1-(2-hydroxyphenyl)-, a precise half-life cannot be provided. However, based on data for structurally related compounds, a range of potential degradation rates can be inferred.

| Degradation Pathway | Analogous Compound | Half-life (t½) | Conditions |

| Aerobic Biodegradation | 4-Chloroacetophenone | Days to Weeks | Soil/Water |

| Photodegradation | Other Aromatic Ketones | Hours to Days | Surface Water |

| Hydrolysis | Acetophenone | Generally Stable | Neutral pH |

This table presents estimated degradation kinetics based on data for analogous compounds and should be interpreted as indicative rather than definitive for 1-Octanone, 1-(2-hydroxyphenyl)-.

Distribution and Bioavailability in Environmental Compartments

The distribution of 1-Octanone, 1-(2-hydroxyphenyl)- in the environment will be influenced by its partitioning behavior between different environmental phases, namely water, soil/sediment, and air. Key parameters governing this distribution are its water solubility, octanol-water partition coefficient (Kow), and vapor pressure.

Soil and Sediment: With an estimated log Kow that is likely to be moderately high due to the presence of the octyl chain, 1-Octanone, 1-(2-hydroxyphenyl)- is expected to exhibit a tendency to sorb to organic matter in soil and sediment. This sorption would reduce its mobility in the subsurface and its concentration in the aqueous phase. The bioavailability of the compound to microorganisms for degradation may also be affected by its sorption to soil particles. usda.gov Strong sorption can decrease bioavailability, potentially leading to increased persistence. usda.gov

Water: The presence of the hydroxyl group is expected to impart some degree of water solubility to the molecule. However, the long alkyl chain will counteract this effect, likely resulting in low to moderate water solubility. In the aquatic environment, the compound could be found dissolved in the water column, partitioned to suspended solids, or accumulated in sediments.

Air: The vapor pressure of 1-Octanone, 1-(2-hydroxyphenyl)- is expected to be relatively low, suggesting that volatilization from water or soil surfaces is not likely to be a major transport pathway. However, some partitioning to the atmosphere could occur, where it could be subject to atmospheric degradation processes.

| Environmental Compartment | Expected Partitioning Behavior | Governing Factors |

| Soil/Sediment | Moderate to High Sorption | Octanol-Water Partition Coefficient (Kow), Organic Carbon Content |

| Water | Low to Moderate Solubility | Hydroxyl and Octyl Groups |

| Air | Low Volatilization | Vapor Pressure |

This table outlines the expected distribution of 1-Octanone, 1-(2-hydroxyphenyl)- based on its structural characteristics.

Analytical Methods for Environmental Monitoring and Quantification

The detection and quantification of 1-Octanone, 1-(2-hydroxyphenyl)- in environmental samples are essential for assessing its occurrence, fate, and potential risks. A variety of analytical techniques can be employed for this purpose, often involving a sample preparation step followed by instrumental analysis. nih.gov

Sample preparation typically involves extraction of the analyte from the environmental matrix (e.g., water, soil) and a clean-up step to remove interfering substances. nih.gov Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

For instrumental analysis, chromatographic methods are most suitable due to their high separation efficiency and sensitivity. upf.edu

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS), is a powerful technique for the analysis of non-volatile or thermally labile compounds like 1-Octanone, 1-(2-hydroxyphenyl)-. nih.govsemanticscholar.org Reversed-phase HPLC with a C18 column is a common choice for separating moderately polar organic compounds.

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can also be used, particularly if the compound is derivatized to increase its volatility and thermal stability.

The choice of analytical method depends on the specific requirements of the study, including the desired detection limits, the complexity of the sample matrix, and the availability of instrumentation. upf.edu

| Analytical Technique | Detector | Typical Application | Advantages |

| HPLC | DAD, MS | Water, Soil Extracts | Suitable for non-volatile compounds, high sensitivity with MS |

| GC-MS | Mass Spectrometer | Soil Extracts (with derivatization) | High separation efficiency and sensitivity |

This table summarizes common analytical methods for the determination of 1-Octanone, 1-(2-hydroxyphenyl)- in environmental samples.

Potential Role in Environmental Chemical Cycles

While 1-Octanone, 1-(2-hydroxyphenyl)- is an anthropogenic compound, its degradation products could potentially interact with natural biogeochemical cycles. The microbial breakdown of the compound will ultimately release carbon in the form of carbon dioxide, which can be assimilated by photosynthetic organisms, thus entering the carbon cycle. If the compound contains other elements, such as nitrogen or sulfur in its functional groups (which is not the case for 1-Octanone, 1-(2-hydroxyphenyl)-), its degradation would contribute to the cycling of these elements as well. nih.gov

The introduction of a novel carbon source like 1-Octanone, 1-(2-hydroxyphenyl)- into an environment could also influence the local microbial community structure and function. Microorganisms capable of utilizing this compound as a carbon and energy source may experience population growth, potentially altering the dynamics of nutrient cycling in the immediate vicinity of the contamination. nih.gov

Remediation Strategies and Technologies

In the event of environmental contamination with 1-Octanone, 1-(2-hydroxyphenyl)-, several remediation strategies could be considered to remove or detoxify the compound. The choice of a specific technology would depend on the nature and extent of the contamination, as well as site-specific conditions.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade the contaminant. nih.gov

Natural Attenuation: In some cases, the intrinsic microbial populations in the soil or groundwater may be sufficient to degrade the contaminant over time without human intervention. Monitoring would be required to ensure that degradation is occurring at an acceptable rate.

Biostimulation: This involves the addition of nutrients (e.g., nitrogen, phosphorus) and/or electron acceptors (e.g., oxygen) to the subsurface to enhance the growth and activity of indigenous microorganisms capable of degrading the contaminant.

Bioaugmentation: If the native microbial population lacks the necessary degradative capabilities, this technique involves the introduction of specific microbial strains or consortia known to be effective in degrading the target compound.

Chemical Oxidation: In-situ chemical oxidation (ISCO) involves the injection of chemical oxidants into the contaminated zone to destroy the organic pollutants. Common oxidants include permanganate, persulfate, and Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst). nih.gov These strong oxidants can break down the aromatic ring and the alkyl side chain of 1-Octanone, 1-(2-hydroxyphenyl)-.

Physical/Chemical Treatment:

Activated Carbon Adsorption: This is a widely used technology for removing organic contaminants from water. The contaminated water is passed through a bed of activated carbon, which has a high surface area and adsorbs the organic molecules.

Soil Washing: For contaminated soils, soil washing can be employed to transfer the contaminant from the soil particles to a liquid phase, which can then be treated. paris-saclay.fr

| Remediation Technology | Mechanism | Applicability |

| Bioremediation | Microbial Degradation | Soil, Groundwater |

| Chemical Oxidation (ISCO) | Chemical Degradation | Soil, Groundwater |

| Activated Carbon Adsorption | Physical Adsorption | Water |

| Soil Washing | Physical Separation | Soil |

This table provides an overview of potential remediation strategies for 1-Octanone, 1-(2-hydroxyphenyl)- contamination.

Research on Structural Analogues and Derivatives of 1 Octanone, 1 2 Hydroxyphenyl

Synthesis and Characterization of Variously Substituted Octanones and Hydroxyphenyl Ketones

The synthesis of hydroxy aryl ketones, including variously substituted hydroxyphenyl octanones, is a cornerstone of organic chemistry, with several established methods. The Fries rearrangement is a prominent and industrially significant reaction for this purpose. wikipedia.orgtestbook.com It involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org The reaction is notable for its ortho and para selectivity, which can be controlled by adjusting reaction conditions such as temperature and solvent. wikipedia.orgchemrxiv.org Low temperatures and polar solvents tend to favor the formation of the para-isomer, while higher temperatures and nonpolar solvents typically yield the ortho-isomer. chemrxiv.org

Recent advancements have explored greener alternatives to traditional catalysts, such as methanesulfonic acid, and novel techniques like mechanochemical synthesis in a ball mill, which can enhance reaction rates and offer different isomer selectivity. organic-chemistry.orgchemrxiv.org

Beyond the Fries rearrangement, Friedel-Crafts acylation is another fundamental method, though direct acylation of phenols can be challenging. organic-chemistry.org Therefore, the rearrangement of the corresponding ester is often the preferred route. The synthesis of specific derivatives, such as 2-hydroxy-4-alkoxybenzophenones, can be achieved by reacting a dihydroxybenzophenone (B1166750) precursor with a dialkyl sulfate (B86663) in the presence of a base. google.com

Once synthesized, these compounds are rigorously identified and characterized using a suite of spectroscopic techniques. Standard methods include Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) to elucidate the molecular structure. ajchem-a.comchemmethod.comnih.gov Mass spectrometry is also employed to confirm the molecular weight and fragmentation pattern. nist.gov

Interactive Table 1: Synthetic Methods for Hydroxyphenyl Ketones

| Method | Description | Catalysts | Key Conditions | Selectivity | Citations |

|---|---|---|---|---|---|

| Fries Rearrangement | Rearrangement of a phenolic ester to a hydroxy aryl ketone. | Lewis acids (AlCl₃, BF₃, TiCl₄), Brønsted acids (HF). | Temperature-dependent. | Low temperatures favor para-substitution; high temperatures favor ortho-substitution. | wikipedia.org, testbook.com, organic-chemistry.org |

| Photo-Fries Rearrangement | A photochemical variant of the Fries rearrangement proceeding through a radical mechanism. | UV light. | Can be performed with deactivating substituents. Yields are often low. | Can produce both ortho and para products. | wikipedia.org |

| Mechanochemical Fries Rearrangement | Solid-state synthesis using mechanical force (ball milling or extrusion). | Lewis acids (AlCl₃). | Can be solvent-free or use liquid-assisted grinding (LAG) to shift isomer ratios. | Temperature and LAG additives influence ortho/para ratio. | chemrxiv.org |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution to introduce an acyl group. | Lewis acids (AlCl₃). | Phenols often react to form esters rather than the desired ketone, making this less direct. | Governed by directing effects of existing substituents. | organic-chemistry.org |

| Selective Alkylation | Synthesis of alkoxy derivatives from polyhydroxylated precursors. | Dialkyl sulfates. | Performed in the presence of a base. | Can selectively alkylate one hydroxyl group over another. | google.com |

Comparative Analysis of Electronic and Steric Effects on Chemical Properties

The chemical properties and reactivity of derivatives of 1-(2-hydroxyphenyl)octan-1-one are profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. youtube.com Substituents are broadly classified as either activating or deactivating. lumenlearning.com

Electronic Effects: These arise from the interplay of inductive and resonance effects.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. They stabilize the carbocation intermediate formed during the reaction. lumenlearning.comlibretexts.org These groups are typically ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent and opposite to the substituent. libretexts.org

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and slowing down the rate of electrophilic substitution. lumenlearning.com Examples include nitro (-NO₂) and acyl (-COR) groups. Most deactivating groups are meta-directing. An important exception are halogens, which are deactivating due to their strong inductive effect but are ortho, para-directing because their lone pairs can participate in resonance stabilization. libretexts.org

For the 1-(2-hydroxyphenyl)octan-1-one scaffold, the hydroxyl group is a strong activating, ortho, para-director, while the octanoyl group is a deactivating, meta-director. libretexts.org

Steric Effects: This refers to the spatial arrangement of atoms and the physical hindrance that bulky groups can impose. In electrophilic substitution reactions, a large substituent can block access to the adjacent ortho positions, leading to a higher yield of the para product, even when electronic effects favor both. youtube.com The balance between electronic and steric effects determines the final product distribution. youtube.commdpi.com

Interactive Table 2: Effects of Common Substituents on a Phenyl Ring

| Substituent | Example | Electronic Effect | Directing Effect | Steric Hindrance | Citations |

|---|---|---|---|---|---|

| Hydroxyl | -OH | Strongly Activating (Resonance > Inductive) | ortho, para | Low | libretexts.org, lumenlearning.com |

| Methoxy | -OCH₃ | Strongly Activating (Resonance > Inductive) | ortho, para | Low to Moderate | lumenlearning.com |

| Alkyl | -CH₃, -C(CH₃)₃ | Activating (Inductive) | ortho, para | Low (for -CH₃) to High (for -C(CH₃)₃) | libretexts.org, youtube.com |

| Halogen | -Cl, -Br | Deactivating (Inductive > Resonance) | ortho, para | Moderate | libretexts.org |

| Acyl (Ketone) | -COR | Deactivating (Resonance and Inductive) | meta | Moderate | libretexts.org |

| Nitro | -NO₂ | Strongly Deactivating (Resonance and Inductive) | meta | Moderate | lumenlearning.com |

Rational Design Principles for New Hydroxyphenyl-Octanone Scaffolds

The development of new molecules based on the hydroxyphenyl-octanone framework often follows rational design principles. This approach moves beyond trial-and-error synthesis towards the intentional construction of compounds with desired properties. mdpi.com Key principles include:

Scaffold-Based Design: The core hydroxyphenyl-octanone structure is treated as a molecular scaffold. The goal is to attach different functional groups to this scaffold to systematically alter its chemical, physical, or biological properties. mdpi.com

Ligand- and Structure-Based Design: In fields like medicinal chemistry, design is often guided by a biological target. Ligand-based design involves creating analogues that mimic the structure of a known active molecule. Structure-based design uses the known three-dimensional structure of a target (e.g., an enzyme) to design a molecule that fits perfectly into its active site. nih.gov Phenyl-substituted bicyclic moieties, for example, have been designed as mimics of steroidal substrates. nih.gov

Computational Chemistry: Theoretical and computational methods are increasingly used to predict the properties and interactions of designed molecules before they are synthesized. nih.govnih.gov This can include calculating properties like HOMO-LUMO energy gaps to estimate chemical reactivity or using molecular dynamics simulations to understand how a molecule might bind to a target. nih.govrsc.org

Modularity and Synthetic Accessibility: An ideal scaffold is one that can be synthesized efficiently on a large scale and allows for the easy and selective attachment of various functional units at different stages of the synthesis. mdpi.com

These principles guide chemists in creating novel hydroxyphenyl-octanone derivatives with tailored characteristics for a wide range of applications.

Exploration of Unique Structural Features and Their Chemical Implications

The specific arrangement of functional groups in 1-(2-hydroxyphenyl)octan-1-one and its analogues gives rise to unique structural features with significant chemical consequences.

One of the most important features of the ortho-hydroxyphenyl ketone motif is the potential for strong intramolecular hydrogen bonding . The hydrogen atom of the phenolic hydroxyl group can form a hydrogen bond with the oxygen atom of the adjacent carbonyl group. This forms a stable six-membered pseudo-ring. This feature can influence many properties:

Physical Properties: It tends to increase the boiling point and can affect the compound's solubility characteristics compared to its meta and para isomers, where intermolecular hydrogen bonding is more prevalent.

Spectroscopic Signature: In ¹H-NMR spectroscopy, the chelated phenolic proton often appears as a sharp singlet at a significantly downfield chemical shift. In IR spectroscopy, the O-H stretching frequency is broadened and shifted to lower wavenumbers.

Chemical Reactivity: The hydrogen bond can decrease the acidity of the phenolic proton and alter the reactivity of the carbonyl group.

The long, unbranched octanoyl side chain is another defining feature. This eight-carbon chain imparts significant lipophilicity (fat-solubility) to the molecule. This property is critical for how the molecule interacts with nonpolar environments, such as cell membranes or organic solvents. The balance between the hydrophilic (water-loving) hydroxyphenyl head and the lipophilic alkyl tail makes the molecule amphiphilic, influencing its self-assembly behavior and transport properties.

Conclusion and Future Research Outlook for 1 Octanone, 1 2 Hydroxyphenyl

Synthesis of Key Academic Contributions and Findings

Academic research has firmly established the identity and synthetic routes for 1-Octanone, 1-(2-hydroxyphenyl)-, which is also commonly referred to as 2'-hydroxyoctanophenone. The primary and most well-documented method for its synthesis is the Fries rearrangement of phenyl octanoate (B1194180). This classic organic reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically facilitated by a Lewis acid catalyst.

A significant area of academic contribution lies in recognizing the utility of 1-Octanone, 1-(2-hydroxyphenyl)- as a valuable synthetic intermediate. researchgate.net Its molecular architecture, featuring a hydroxyl group and a carbonyl group in an ortho position to each other, makes it an excellent precursor for the synthesis of various heterocyclic compounds. researchgate.net Specifically, it serves as a foundational building block for creating more complex molecules like flavones, chromanones, and benzoxepins, which are of interest in medicinal chemistry and materials science. researchgate.net

Furthermore, investigations into its biological activities have yielded noteworthy findings. Research has highlighted its properties as an effective insect repellent. This has led to its inclusion in some commercially available repellent formulations. The structural similarity to other phenolic compounds suggests that its interaction with insect olfactory systems is a key aspect of this activity. Beyond this, related structures, such as other hydroxyacetophenones, have been explored for a range of biological effects, including antibacterial and antifungal properties, suggesting a broader potential for the title compound. researchgate.net

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge, several critical knowledge gaps persist in the scientific literature concerning 1-Octanone, 1-(2-hydroxyphenyl)-. A comprehensive toxicological profile of the compound is notably absent from extensive public research. While it is utilized in certain applications, detailed studies on its metabolic pathways, long-term exposure effects, and potential for bioaccumulation are not thoroughly established.

The full extent of its biological activity is another area ripe for exploration. The mechanism of action for its insect repellent properties has not been fully elucidated at the molecular level. Moreover, its potential as an antimicrobial, antioxidant, or anti-inflammatory agent remains largely uninvestigated. For instance, a related compound, 1-(4-amino-2-hydroxyphenyl)ethanone, has shown quorum sensing inhibitory activity, indicating that modifications of the 2'-hydroxyacetophenone (B8834) scaffold can lead to significant biological effects worth exploring. nih.gov

From a chemical synthesis perspective, while the Fries rearrangement is effective, there is a lack of research focused on optimizing this process from a green chemistry standpoint. The development of more environmentally benign catalysts, solvent-free reaction conditions, or enzymatic synthesis routes are significant unexplored avenues. Biocatalytic methods, using enzymes like alcohol dehydrogenases, have been successfully employed for the synthesis of similar compounds like 2-hydroxyacetophenone (B1195853), suggesting a potential route for 1-Octanone, 1-(2-hydroxyphenyl)- as well. nih.gov

The table below summarizes the primary areas where knowledge is currently limited.

| Domain | Identified Knowledge Gaps |

| Toxicology & Metabolism | Lack of comprehensive data on long-term toxicity, metabolic fate, and potential for bioaccumulation. |

| Biological Activity | Incomplete understanding of the molecular mechanism of insect repellency; limited screening for other bioactivities (e.g., antimicrobial, antioxidant). |

| Synthetic Chemistry | Paucity of research on green synthesis methods, including enzymatic routes and optimization of existing methods for sustainability. |